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Compound of Interest

Compound Name: 2-Ethyl-3-oxobutanal

Cat. No.: B137338

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
organic compound 2-Ethyl-3-oxobutanal (CAS No. 141939-89-1). Due to the limited
availability of experimentally derived spectra in public databases, this document presents
predicted spectroscopic data based on the known structural features of the molecule and
general principles of spectroscopic analysis for aldehydes and ketones. Detailed, generalized
experimental protocols for acquiring such data are also provided, alongside a logical workflow
for the spectroscopic analysis of this and similar compounds.

Chemical Structure and Properties

o |[UPAC Name: 2-Ethyl-3-oxobutanal[1]

Molecular Formula: CeH1002[1]

Molecular Weight: 114.14 g/mol [1]

Canonical SMILES: CCC(C=0)C(=0)C[2]

INChl Key: RHVXPAFWOYITES-UHFFFAOYSA-N[1][3]

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 2-Ethyl-3-oxobutanal.

These predictions are based on established chemical shift and absorption frequency ranges for

the functional groups present in the molecule.

Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts for 2-Ethyl-3-oxobutanal

Chemical Shift Lo Coupling Constant
Protons Multiplicity .

(ppm) (9) in Hz
Aldehydic-H 9.5-10.0 Doublet ~3
Methine-H (a to C=0) 3.0-35 Multiplet
Methylene-H (-CHz-) 15-1.8 Multiplet
Methyl-H (-COCH?5) 21-24 Singlet
Methyl-H (-CH2CHs) 09-1.2 Triplet ~7

Prediction based on general values for aldehydes and ketones.[4][5][6]

Predicted *C NMR Data

Table 2: Predicted 3C NMR Chemical Shifts for 2-Ethyl-3-oxobutanal

Carbon Atom

Chemical Shift (ppm)

Aldehydic Carbonyl (C=0) 195 - 205
Ketonic Carbonyl (C=0) 205 - 215
Methine Carbon (a to C=0) 50 - 60
Methylene Carbon (-CH2-) 20-30
Methyl Carbon (-COCH?3) 25-35
Methyl Carbon (-CH2CHs3) 10-15
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Prediction based on general values for aldehydes and ketones.[5][7]

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for 2-Ethyl-3-oxobutanal

Functional Group Absorption Range (cm~*) Intensity
Aldehydic C-H Stretch 2820 - 2850 and 2720 - 2750 Medium
C=0 Stretch (Aldehyde &

1700 - 1740 Strong
Ketone)
C-H Stretch (Alkyl) 2850 - 3000 Medium to Strong
C-H Bend (Alkyl) 1350 - 1470 Medium

Prediction based on general values for aldehydes and ketones.[6][7]

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Ethyl-3-oxobutanal

m/z Proposed Fragment Notes
114 [CeH1002]* Molecular lon (M¥)
85 [M - CHO]* Loss of the formyl group
71 [M - CHsCO]* Loss of the acetyl group
Various fragmentation
57 [CaHs]* or [C3HsO]*
pathways
Acetyl cation (likely a base
43 [CHsCOl*
peak)
29 [CHO]J* or [C2Hs] Formyl or ethyl cation

Prediction based on common fragmentation patterns of aldehydes and ketones, such as alpha-

cleavage.[8][9]
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 2-

Ethyl-3-oxobutanal. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-Ethyl-3-oxobutanal in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, Acetone-ds). The choice of solvent should be based on
the solubility of the compound and should not have signals that overlap with the analyte's
signals.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts should be referenced to the residual solvent peak or
an internal standard (e.qg., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation:

o Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr).
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o Solution: Alternatively, dissolve the compound in a suitable solvent that has minimal IR
absorption in the regions of interest (e.g., CCls, CS2).

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the salt plates or the solvent.

o Record the sample spectrum. The instrument software will automatically subtract the
background spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Analysis: Identify the characteristic absorption bands and compare them to known
correlation charts.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of 2-Ethyl-3-oxobutanal in a volatile organic
solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10
pg/mL.

 Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as
Electron lonization (EI) for GC-MS or Electrospray lonization (ESI) for LC-MS.

o Data Acquisition:

o GC-MS: If using GC-MS, the sample will be vaporized and separated on a gas
chromatography column before entering the mass spectrometer.

o Direct Infusion ESI-MS: For direct infusion, the sample solution is introduced directly into
the ESI source.

o Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-200).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
elucidate the structure.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b137338?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an
unknown compound, such as 2-Ethyl-3-oxobutanal.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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